molecular formula C11H18O2 B12787829 2-Undecynoic acid CAS No. 54299-08-0

2-Undecynoic acid

Cat. No.: B12787829
CAS No.: 54299-08-0
M. Wt: 182.26 g/mol
InChI Key: FSHGKCLIZVPYIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecynoic acid can be synthesized through several methods. One common approach involves the dehydrobromination of 10-undecenoic acid. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under reflux conditions to facilitate the elimination of hydrogen bromide and formation of the triple bond .

Industrial Production Methods

Industrial production of this compound often involves the pyrolysis of ricinoleic acid, derived from castor oil. The process is conducted at high temperatures (500-600°C) in the presence of steam, resulting in the formation of this compound and other by-products .

Chemical Reactions Analysis

Types of Reactions

2-Undecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.

    Substitution: The acidic hydrogen can be replaced by various substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkylation or arylation reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-Undecynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-undecynoic acid involves its interaction with biological membranes and enzymes. The triple bond in the molecule allows it to interact with and inhibit the function of certain enzymes, leading to antimicrobial effects. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, disrupting membrane integrity and function .

Comparison with Similar Compounds

2-Undecynoic acid can be compared with other medium-chain fatty acids, such as:

    10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    Undecanoic acid: A saturated fatty acid with no double or triple bonds, used in the manufacture of esters for perfumes and lubricants.

The presence of the triple bond in this compound makes it more reactive and versatile in chemical synthesis compared to its saturated and unsaturated counterparts.

Properties

CAS No.

54299-08-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

undec-2-ynoic acid

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13)

InChI Key

FSHGKCLIZVPYIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC(=O)O

Origin of Product

United States

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